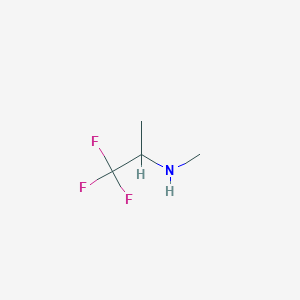
N-Methyl-1,1,1-trifluoro-2-propylamine
Overview
Description
N-Methyl-1,1,1-trifluoro-2-propylamine: is an organic compound with the molecular formula C4H8F3N It is characterized by the presence of a trifluoromethyl group attached to a propylamine backbone, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of N-methyl-2-propylamine using a fluorinating agent such as or in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as , with a fluorinating reagent like . This reaction is usually carried out in a polar aprotic solvent such as at elevated temperatures.
Industrial Production Methods: Industrial production of N-Methyl-1,1,1-trifluoro-2-propylamine often involves large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-1,1,1-trifluoro-2-propylamine can undergo oxidation reactions, typically using oxidizing agents such as or . These reactions can lead to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like or , resulting in the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Potassium fluoride in dimethyl sulfoxide at elevated temperatures.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Secondary amines, primary amines.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
Chemistry: N-Methyl-1,1,1-trifluoro-2-propylamine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated nature allows for the use of techniques such as fluorine-19 nuclear magnetic resonance spectroscopy to investigate molecular interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators . The trifluoromethyl group often enhances the bioavailability and efficacy of these derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and polymers. Its unique properties contribute to the performance and stability of these materials.
Mechanism of Action
The mechanism of action of N-Methyl-1,1,1-trifluoro-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing hydrophobic interactions and reducing metabolic degradation. This results in more potent and longer-lasting effects in biological systems.
Comparison with Similar Compounds
- N-Methyl-1,1,1-trifluoro-2-ethylamine
- N-Methyl-1,1,1-trifluoro-2-butylamine
- N-Methyl-1,1,1-trifluoro-2-isopropylamine
Comparison:
- N-Methyl-1,1,1-trifluoro-2-ethylamine: Similar in structure but with an ethyl group instead of a propyl group. This results in slightly different physical and chemical properties, such as boiling point and solubility.
- N-Methyl-1,1,1-trifluoro-2-butylamine: Contains a butyl group, leading to increased molecular weight and different reactivity patterns.
- N-Methyl-1,1,1-trifluoro-2-isopropylamine: The isopropyl group introduces steric hindrance, affecting the compound’s reactivity and interaction with molecular targets.
N-Methyl-1,1,1-trifluoro-2-propylamine stands out due to its balanced combination of properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-3(8-2)4(5,6)7/h3,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYLQDHKQINDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591902 | |
| Record name | 1,1,1-Trifluoro-N-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632344-06-0 | |
| Record name | 1,1,1-Trifluoro-N-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


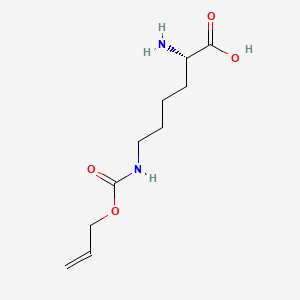
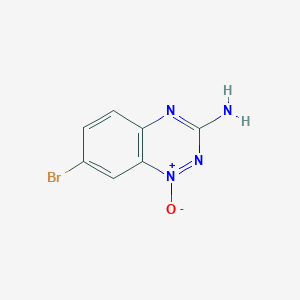
![2-Isopropyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3055084.png)

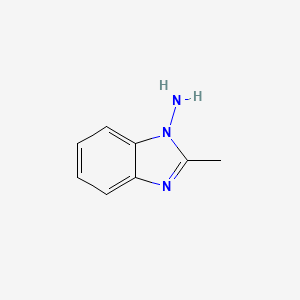
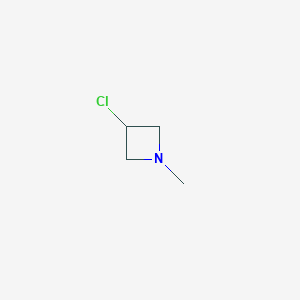
![(2R,3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B3055088.png)

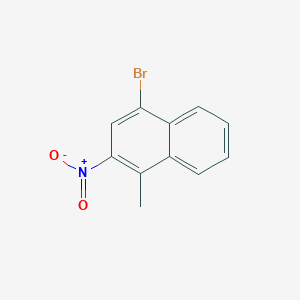
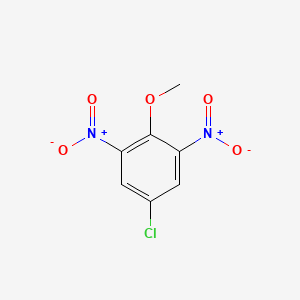


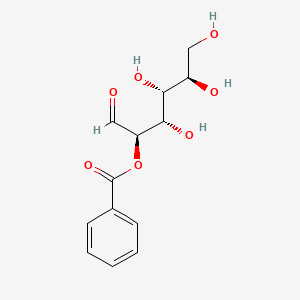
![{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride](/img/structure/B3055100.png)
